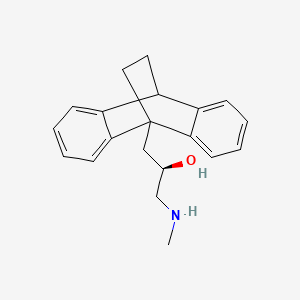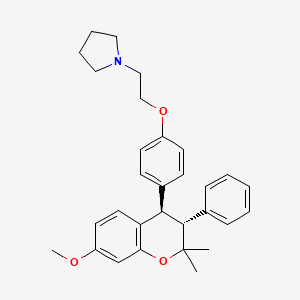
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a conformationally-restricted analogue of the neurotransmitter glutamate and acts as a non-selective glutamate receptor agonist . Due to its structural similarity to glutamate, 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) can be a powerful neurotoxin in high doses and is used in scientific research as a brain-lesioning agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) can be synthesized through various methods. One common synthetic route involves the decarboxylation of ibotenic acid to produce muscimol . This process can be facilitated by applying heat or using a catalyst, often an acid or a base . Another method involves the treatment of ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature to produce [3H] muscimol .
Industrial Production Methods
Industrial production of 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) typically involves the extraction of the compound from Amanita muscaria tissue. The extraction process includes drying the mushroom tissue, followed by a series of chemical treatments to isolate and purify the compound . This method ensures a high yield of 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) while maintaining its chemical integrity.
Chemical Reactions Analysis
Types of Reactions
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) undergoes several types of chemical reactions, including:
Decarboxylation: Conversion to muscimol by removing a carboxyl group.
Oxidation: Reaction with oxidizing agents to form various oxidation products.
Reduction: Reaction with reducing agents to form reduced derivatives.
Common Reagents and Conditions
Decarboxylation: Heat or catalysts such as acids or bases.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation Products: Various compounds depending on the specific oxidizing agent used.
Reduced Derivatives: Compounds formed through reduction reactions.
Scientific Research Applications
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) has a wide range of scientific research applications, including:
Neuroscience: Used as a brain-lesioning agent to study the effects of neurotoxicity and to create animal models of neurological diseases.
Pharmacology: Investigated for its potential therapeutic applications due to its agonist activity at glutamate receptors.
Toxicology: Studied for its toxic effects and potential antidotes.
Behavioral Studies: Used to study the effects of psychoactive compounds on behavior and cognition.
Mechanism of Action
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) acts as a potent agonist of the NMDA and group I (mGluR1 and mGluR5) and II (mGluR2 and mGluR3) metabotropic glutamate receptors . It is inactive at group III mGluRs . Additionally, due to in vivo decarboxylation into muscimol, it acts indirectly as a potent GABA A and GABA A-ρ receptor agonist . The neurotoxic effects of 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) are dose-related and can be enhanced by glycine and blocked by dizocilpine .
Comparison with Similar Compounds
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) is often compared to other similar compounds, such as:
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) is unique due to its dual role as a glutamate receptor agonist and a prodrug for muscimol, which acts on GABA receptors . This dual activity makes it a valuable tool in neuroscience research for studying both excitatory and inhibitory neurotransmission.
Properties
CAS No. |
25690-45-3 |
|---|---|
Molecular Formula |
C5H6N2O4 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI Key |
IRJCBFDCFXCWGO-BYPYZUCNSA-N |
SMILES |
C1=C(ONC1=O)C(C(=O)O)N |
Isomeric SMILES |
C1=C(ONC1=O)[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C1=C(ONC1=O)C(C(=O)[O-])[NH3+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ibotenic acid, (S)-; Ibotenic acid, L-; L-Ibotenic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















